1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid is a compound with the molecular formula C13H21NO4. It is a derivative of cyclopentene, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Cyclopentene Derivative Formation: The cyclopentene derivative is synthesized through various organic reactions, including cyclization and alkylation.
Final Coupling: The protected amino group is then coupled with the cyclopentene derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets purity standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the cyclopentene ring.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino compound, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed to reveal the free amino group, which can then participate in further reactions. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid: A similar compound with a different substitution pattern on the cyclopentene ring.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Another Boc-protected amino acid derivative with a cyclopropane ring.
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of the amino group are required .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-8-6-13(10(15)16,7-9(8)2)14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
ATFXSNUILSCWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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